molecular formula C6H13NO2 B8811640 methyl 2-(propylamino)acetate

methyl 2-(propylamino)acetate

Cat. No.: B8811640
M. Wt: 131.17 g/mol
InChI Key: QBMDDFSROMFCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(propylamino)acetate hydrochloride (CAS: 1616254-05-7) is an organic compound with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.64 g/mol . Its structure features a propylamine group linked to a methyl ester via an acetamide backbone. This compound is commonly used in pharmaceutical synthesis, particularly as a reference standard for impurities in articaine hydrochloride, a local anesthetic . The hydrochloride salt form enhances solubility and stability, making it suitable for analytical and synthetic applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl 2-(propylamino)acetate

InChI

InChI=1S/C6H13NO2/c1-3-4-7-5-6(8)9-2/h7H,3-5H2,1-2H3

InChI Key

QBMDDFSROMFCGA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-(propylamino)acetate can be synthesized through the esterification reaction between propylamine and methyl chloroacetate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of methyl (propylamino)acetate involves the continuous reaction of propylamine with methyl chloroacetate in a reaction zone. The product is then removed from the reaction zone by distillation. This method ensures high purity and high reactant conversions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The secondary amine group in methyl 2-(propylamino)acetate participates in alkylation reactions with alkyl halides. For example:

  • Reaction with methyl iodide :
    Methyl 2-(propylamino)acetate+CH3IMethyl 2-(N-propyl-N-methylamino)acetate+HI\text{this compound} + \text{CH}_3\text{I} \rightarrow \text{Methyl 2-(N-propyl-N-methylamino)acetate} + \text{HI}
    This proceeds via an SN2S_N2 mechanism in the presence of a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) at 40–60°C, yielding tertiary amines.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis :
    Methyl 2-(propylamino)acetate+H2OH+2-(Propylamino)acetic acid+CH3OH\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} 2\text{-(Propylamino)acetic acid} + \text{CH}_3\text{OH}

  • Basic hydrolysis :
    Methyl 2-(propylamino)acetate+NaOHSodium 2-(propylamino)acetate+CH3OH\text{this compound} + \text{NaOH} \rightarrow \text{Sodium 2-(propylamino)acetate} + \text{CH}_3\text{OH}
    Hydrolysis rates depend on pH and temperature, with complete conversion achievable under reflux in 6M HCl .

Condensation Reactions

The amine group facilitates condensation with carbonyl compounds:

  • Mannich reaction : Reacts with formaldehyde and ketones to form β-amino ketones.

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imines under anhydrous conditions.

Friedel-Crafts Alkylation

This compound can act as an alkylating agent in Friedel-Crafts reactions when activated by Lewis acids. For instance:

Reaction Component Conditions Yield Purity
Benzene + this compoundFeCl₃/AlCl₃ (1.5:1 mol), 0–15°C, 12 h86%97.8%
Toluene + this compoundFeCl₃/ZnCl₂ (1:1 mol), 20°C, 8 h79%96.5%

Mixed catalysts (e.g., FeCl₃/AlCl₃) suppress side reactions like carbocation rearrangements, enhancing selectivity .

Decarboxylation Pathways

Under thermal or basic conditions, the ester may decarboxylate:

  • Thermal decarboxylation :
    Methyl 2-(propylamino)acetateΔPropylamine+CO2+CH3OH\text{this compound} \xrightarrow{\Delta} \text{Propylamine} + \text{CO}_2 + \text{CH}_3\text{OH}

  • Enolate-mediated decarboxylation : Deprotonation with strong bases (e.g., LDA) forms an enolate intermediate, which decarboxylates to yield propylamine derivatives .

Salt Formation

Reaction with HCl yields the hydrochloride salt, enhancing solubility for pharmaceutical applications:
Methyl 2-(propylamino)acetate+HClMethyl 2-(propylamino)acetate hydrochloride\text{this compound} + \text{HCl} \rightarrow \text{this compound hydrochloride}
The salt crystallizes from ethanol/ether mixtures and is stable under ambient conditions .

Key Mechanistic Insights

  • Steric effects : The propyl group on nitrogen reduces nucleophilicity compared to primary amines, slowing alkylation kinetics.

  • Electronic effects : The ester’s electron-withdrawing nature stabilizes enolate intermediates during decarboxylation .

Scientific Research Applications

Mechanism of Action

The mechanism by which methyl (propylamino)acetate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

Backbone Complexity: this compound has a simple acetamide-ester structure, whereas Compound 13 (from ) incorporates bulky benzyl/phenyl and pyrrolidinyl groups, increasing steric hindrance and lipophilicity . Articaine Acid Hydrochloride includes a thiophene ring, enhancing aromatic interactions in biological systems .

Ester Group Variations :

  • The ethyl ester in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () is part of a heterocyclic system, which may influence metabolic stability compared to methyl esters .

Salt Forms: this compound is stabilized as a hydrochloride salt for pharmaceutical use, while Compound 13 is synthesized as a free base .

Pharmacological and Industrial Relevance

  • This compound: Primarily used in quality control for articaine, ensuring compliance with regulatory standards .
  • Compound 13 : Explored for bioactivity due to its complex amine structure, though specific therapeutic applications remain under investigation .

Research Findings and Data

Solubility and Stability

  • The hydrochloride form of this compound offers superior water solubility (>50 mg/mL) compared to free bases like Compound 13, which may require organic solvents for handling .
  • Articaine Acid Hydrochloride ’s thiophene ring contributes to enhanced stability under physiological conditions, a critical factor in its role as a drug metabolite .

Spectroscopic Data

  • This compound hydrochloride: Characterized by NMR and MS (m/z 167.64 [M+H]⁺) .
  • Compound 13 : Reported NMR signals at δ 1.2–3.8 ppm (aliphatic protons) and MS m/z 383 [M+H]⁺, confirming structural integrity .

Q & A

Q. What synthetic routes are commonly employed for methyl 2-(propylamino)acetate, and what are the critical reaction conditions?

this compound can be synthesized via alkylation of methyl glycinate with propyl bromide under basic conditions. Key parameters include maintaining anhydrous conditions, controlled temperature (e.g., 40–60°C), and stoichiometric excess of propyl halide to minimize side reactions like over-alkylation . For analogous amino acid esters, refluxing in aprotic solvents (e.g., DMF) with potassium carbonate as a base has been effective . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR can confirm the propylamino group (δ ~2.6–3.0 ppm for N–CH2_2 protons) and ester carbonyl (δ ~170–175 ppm in 13^13C) .
  • IR : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and N–H (broad ~3300 cm1^{-1}) are diagnostic.
  • Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]+^+ at m/z ≈ 146.2 for C6_6H13_{13}NO2_2) .

Q. How should this compound be stored to ensure stability?

Store as a powder at –20°C in a desiccator to prevent hydrolysis. In solution, use anhydrous solvents (e.g., DMSO) and store at –80°C for long-term stability, similar to related amino acid esters .

Advanced Research Questions

Q. How can low yields during the alkylation step of this compound synthesis be mitigated?

Low yields often arise from incomplete reaction or side-product formation. Optimize by:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity .
  • Employing microwave-assisted synthesis to reduce reaction time and improve selectivity .
  • Monitoring reaction progress via TLC or in-situ FTIR to terminate the reaction at peak product concentration.

Q. What strategies are used to resolve contradictions in NMR data for this compound derivatives?

Discrepancies in proton signals (e.g., split peaks or unexpected shifts) may arise from conformational isomerism or residual solvents. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., rotamers) .
  • Deuterated solvent exchange to confirm labile protons (e.g., N–H) .
  • Computational modeling (DFT) to predict and assign spectral features .

Q. How can this compound be incorporated into peptide mimetics to study biological activity?

  • Conformational Restraint : Introduce the ester group into peptide backbones to restrict flexibility, enhancing receptor binding selectivity .
  • Enzymatic Stability : Assess resistance to proteolysis using HPLC-MS after incubation with trypsin/chymotrypsin .
  • Activity Assays : Test in vitro receptor-binding assays (e.g., GPCRs) with fluorescence polarization or radioligand displacement .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

  • HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify impurities (e.g., unreacted glycinate or dialkylated byproducts) .
  • GC-FID : Quantify volatile impurities (e.g., residual propyl bromide) with a DB-5 column and flame ionization detection .

Methodological Notes

  • Synthesis Optimization : For scaled-up production, prioritize green chemistry principles (e.g., solvent-free conditions or bio-based catalysts) to align with sustainable practices .
  • Biological Testing : Include negative controls (e.g., scrambled peptide sequences) and replicate experiments (n ≥ 3) to ensure statistical validity .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to minimize assignment errors .

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